8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 847855-09-8
VCID: VC6385015
InChI: InChI=1S/C24H28N2O5/c1-4-25-11-13-26(14-12-25)15-20-21(27)10-9-19-22(28)23(16(2)30-24(19)20)31-18-7-5-17(29-3)6-8-18/h5-10,27H,4,11-15H2,1-3H3
SMILES: CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)OC)C)O
Molecular Formula: C24H28N2O5
Molecular Weight: 424.497

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one

CAS No.: 847855-09-8

Cat. No.: VC6385015

Molecular Formula: C24H28N2O5

Molecular Weight: 424.497

* For research use only. Not for human or veterinary use.

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one - 847855-09-8

Specification

CAS No. 847855-09-8
Molecular Formula C24H28N2O5
Molecular Weight 424.497
IUPAC Name 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one
Standard InChI InChI=1S/C24H28N2O5/c1-4-25-11-13-26(14-12-25)15-20-21(27)10-9-19-22(28)23(16(2)30-24(19)20)31-18-7-5-17(29-3)6-8-18/h5-10,27H,4,11-15H2,1-3H3
Standard InChI Key PERLXHIBXAQANZ-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)OC)C)O

Introduction

Structural Characteristics

The compound belongs to the chromenone family, characterized by a bicyclic benzopyran-4-one core. Its molecular formula is C₂₄H₂₈N₂O₅, with a molecular weight of 424.497 g/mol. Key structural features include:

  • Chromone core: A 4H-chromen-4-one skeleton with substitutions at positions 2, 3, 7, and 8.

  • Piperazine moiety: A 4-ethylpiperazin-1-ylmethyl group at position 8, enhancing solubility and receptor-binding affinity.

  • Phenoxy and hydroxy groups: A 4-methoxyphenoxy group at position 3 and a hydroxy group at position 7, critical for redox activity.

The IUPAC name, 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one, reflects these substitutions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₂₈N₂O₅PubChem
Molecular Weight424.497 g/molVulcanChem
SMILESCCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)OC)C)OPubChem
InChI KeyPERLXHIBXAQANZ-UHFFFAOYSA-NPubChem

Synthesis and Chemical Reactivity

While detailed synthetic protocols are proprietary, available data suggest a multi-step process involving:

  • Chromone core formation: Condensation of resorcinol derivatives with β-keto esters.

  • Etherification: Introduction of the 4-methoxyphenoxy group via nucleophilic substitution.

  • Mannich reaction: Attachment of the 4-ethylpiperazine moiety using formaldehyde and ethylpiperazine .

The compound’s purity is typically ≥95%, with solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Biological Activities

Antioxidant Properties

The hydroxy group at position 7 enables free radical scavenging. In vitro assays demonstrate significant reduction of reactive oxygen species (ROS) in human fibroblast models, with an IC₅₀ of 18.7 μM. Comparative studies show its antioxidant efficacy surpasses quercetin in lipid peroxidation inhibition .

Anti-inflammatory Effects

The compound inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages (IC₅₀ = 12.3 μM). Mechanistically, it suppresses NF-κB activation and downregulates TNF-α and IL-6 expression .

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